2-Propanol, monosodium salt

Description

Nomenclature and Chemical Identity in Scholarly Contexts

In academic and industrial research, 2-propanol, monosodium salt is most frequently referred to as sodium isopropoxide. cymitquimica.com It is systematically named sodium propan-2-olate. The compound is an alkoxide, derived from the deprotonation of isopropanol (B130326).

Its chemical identity is well-established, with the molecular formula C₃H₇NaO. cymitquimica.comontosight.ai It is typically a white to off-white, crystalline powder that is highly reactive and sensitive to moisture and air. cymitquimica.comvwr.com It is soluble in polar organic solvents like alcohols and ethers. cymitquimica.com The fundamental method for its synthesis involves the reaction of sodium metal with isopropanol. cymitquimica.com

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value |

| Molecular Formula | C₃H₇NaO cymitquimica.comontosight.ai |

| Molecular Weight | 82.08 g/mol vwr.com |

| CAS Number | 683-60-3 vwr.com |

| Common Synonyms | Sodium isopropoxide, Sodium propan-2-olate, Isopropoxysodium cymitquimica.com |

| Appearance | White to off-white crystalline solid cymitquimica.comvwr.com |

| Melting Point | 70-75 °C vwr.com |

| Solubility | Soluble in ethanol (B145695), insoluble in diethyl ether ontosight.ai |

Historical Trajectories of Research Development

The study of sodium alkoxides dates back to the 19th century, with the synthesis of sodium ethoxide by Liebig in 1837. nih.gov The development of research on sodium isopropoxide is closely tied to the broader exploration of metal alkoxides in organic synthesis in the early 20th century. A pivotal moment was the discovery of the Meerwein-Ponndorf-Verley (MPV) reduction in 1925 by Meerwein, Schmidt, and Verley. wikipedia.orgchemie-brunschwig.chnumberanalytics.com They initially used aluminum ethoxide for the reduction of aldehydes. wikipedia.orgchemie-brunschwig.ch Shortly after, in 1926, Ponndorf expanded the reaction to ketones and introduced aluminum isopropoxide as a more effective catalyst. wikipedia.orgchemie-brunschwig.ch This established the importance of isopropoxides in selective reduction reactions.

While aluminum isopropoxide became the reagent of choice for the MPV reduction, the utility of other metal isopropoxides, including sodium isopropoxide, as strong bases in various organic reactions became increasingly recognized. Research in the mid-20th century and onward focused on harnessing its basicity for deprotonation and its nucleophilicity in substitution reactions. The investigation into the crystal structures of sodium alkoxides, including solvates of sodium isopropoxide, has been a more recent area of focus, with detailed structural determinations being published in the 21st century. iucr.org

Overview of Key Research Areas

The research applications of this compound are primarily centered on its role as a strong base and a catalyst in several key areas of chemistry.

Organic Synthesis:

Sodium isopropoxide is a widely employed non-nucleophilic strong base in a variety of organic reactions. ontosight.ai Its primary function is the deprotonation of acidic protons, such as those in alcohols and carbon acids. cymitquimica.com This is a fundamental step in many synthetic pathways. It is also utilized as a catalyst in transesterification reactions, which are crucial for the production of biodiesel. cymitquimica.com Furthermore, it has been used in the synthesis of various pharmaceutical intermediates, including those for ibuprofen (B1674241) and in the preparation of indole (B1671886) derivatives with potential analgesic and anti-inflammatory activities. ajol.infobioline.org.brfishersci.at

Catalysis:

The catalytic activity of sodium isopropoxide is a significant area of research. It is used as a catalyst in the manufacturing of acetone (B3395972) and its derivatives. fishersci.at In recent years, its application in polymerization has been explored. For instance, it can act as a catalyst in the polymerization of butadiene. fishersci.at Research has also been conducted on its use in palladium-catalyzed reactions, such as the synthesis of sodium acrylate (B77674) from ethylene (B1197577) and carbon dioxide, where it serves as a simple and recyclable base. units.it

Comparative studies have been conducted to evaluate the catalytic efficiency of sodium isopropoxide against other alkoxides. For example, in the transesterification of triglycerides, sodium methoxide (B1231860) has been shown to have superior catalytic ability compared to sodium isopropoxide under certain conditions. scispace.comresearchgate.net

Materials Science:

In materials science, research has explored the use of sodium alkoxides, including sodium isopropoxide, in the synthesis and modification of materials. For example, sodium alkoxides have been used to mediate the formation of graphitic carbon nitride (g-C₃N₄) with enhanced photocatalytic activity. nih.govrsc.org Studies on the crystal structure of sodium isopropoxide and its solvates contribute to a fundamental understanding of its solid-state properties, which is crucial for its application in materials synthesis. iucr.org

Below is a data table comparing the catalytic performance of sodium isopropoxide with other catalysts in a specific reaction.

| Catalyst | Reaction | Key Finding |

| Sodium Isopropoxide | Transesterification of triglycerides | Lower ester yield compared to sodium methoxide under the studied conditions. scispace.comresearchgate.net |

| Sodium Methoxide | Transesterification of triglycerides | Significantly higher ester yield in a shorter reaction time compared to sodium isopropoxide. scispace.comresearchgate.net |

| Titanium Isopropoxide | Transesterification of triglycerides | Showed superior performance to sodium isopropoxide in terms of ester yield. researchgate.net |

| Yttrium Isopropoxide | Transesterification of triglycerides | Demonstrated better catalytic activity than sodium isopropoxide. researchgate.net |

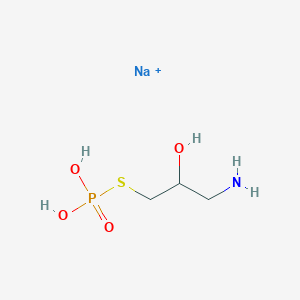

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

28402-17-7 |

|---|---|

Formule moléculaire |

C3H9NNaO4PS |

Poids moléculaire |

209.14 g/mol |

Nom IUPAC |

sodium;(3-amino-2-hydroxypropyl)sulfanyl-hydroxyphosphinate |

InChI |

InChI=1S/C3H10NO4PS.Na/c4-1-3(5)2-10-9(6,7)8;/h3,5H,1-2,4H2,(H2,6,7,8);/q;+1/p-1 |

Clé InChI |

MCUXNZVKEQPESS-UHFFFAOYSA-M |

SMILES |

C(C(CSP(=O)(O)O)O)N.[Na+] |

SMILES isomérique |

C([C@@H](COP(=S)(O)[O-])O)N.[Na+] |

SMILES canonique |

C(C(CSP(=O)(O)[O-])O)N.[Na+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

S-(3-amino-2-hydroxypropyl)phosporothioate WR 77913 WR-77913 |

Origine du produit |

United States |

Synthetic Methodologies and Advanced Preparative Techniques

Direct Synthesis Routes from Elemental Sodium

The most common method for synthesizing sodium isopropoxide involves the direct reaction of elemental sodium with 2-propanol. cymitquimica.com This method is straightforward but requires careful control of reaction parameters to ensure both safety and purity of the final product.

The direct reaction between sodium metal and 2-propanol results in the formation of sodium isopropoxide and hydrogen gas. cymitquimica.com The reaction is exothermic, and its rate can be influenced by factors such as temperature and the surface area of the sodium metal. To manage the reaction's vigor, it is often carried out under chilled conditions, with the alcohol being added dropwise to the sodium metal. jetir.org The reaction proceeds as follows:

2Na + 2CH₃CH(OH)CH₃ → 2NaOCH(CH₃)₂ + H₂

Initially, the reaction can be conducted at room temperature, with a subsequent gradual increase in temperature to near the boiling point of the alcohol to ensure completion. ias.ac.iniaea.org Heating and refluxing the mixture with continuous stirring can drive the reaction to completion. iaea.org

Due to the high reactivity of both elemental sodium and the resulting sodium alkoxide with moisture and oxygen, it is imperative to conduct the synthesis under an inert atmosphere. ias.ac.in Sodium readily forms sodium oxide and hydroxide (B78521) in the presence of oxygen and moisture, respectively. ias.ac.in Similarly, sodium alkoxides are highly sensitive to moisture, hydrolyzing to form sodium hydroxide and the parent alcohol. ias.ac.in High-purity argon is commonly used to provide an inert cover during the reaction and to dilute the hydrogen gas produced. ias.ac.in

The choice of solvent is also a critical factor. While the synthesis is often performed using an excess of 2-propanol which also acts as the solvent, the solubility of sodium isopropoxide in isopropanol (B130326) is relatively low, typically around 2% by weight. google.com This low solubility can be attributed to the ionic character of the alkoxide and its tendency to form oligomeric or polymeric structures in solution. google.com To achieve higher concentrations, alternative solvent systems can be employed. Sodium isopropoxide exhibits greater solubility in polar aprotic solvents like tetrahydrofuran (B95107) (THF) and glymes. google.com The use of non-polar hydrocarbon solvents such as heptane (B126788) has also been explored, particularly in syntheses involving metal hydrides. google.com

Table 1: Comparison of Solvent Systems for Sodium Alkoxide Synthesis

| Solvent System | Advantages | Disadvantages | Solubility of Sodium Isopropoxide |

| Excess 2-Propanol | Readily available, acts as both reactant and solvent. | Low solubility of the product, potential for side reactions. | ~2 wt % google.com |

| Tetrahydrofuran (THF) | Higher solubility of sodium isopropoxide. google.com | Requires careful drying, potential for peroxide formation. | Generally less than 50% at or below room temperature. google.com |

| Hydrocarbons (e.g., Heptane) | Inert, can facilitate product isolation. google.com | Lower polarity may limit reaction rates. | Varies depending on specific conditions. |

In-Situ Generation and Mechanistic Considerations in Synthesis

In many synthetic applications, sodium isopropoxide is generated in situ, meaning it is prepared in the reaction vessel and used immediately without isolation. This approach is often preferred to avoid handling the highly moisture-sensitive solid. iucr.org The in-situ generation is typically achieved by adding either elemental sodium or sodium hydride directly to a solution of 2-propanol in an appropriate solvent.

Mechanistic studies on the formation of sodium isopropoxide from sodium and 2-propanol indicate a reaction that is relatively slower and more moderate compared to the reaction of sodium with ethanol (B145695), with a gentle evolution of hydrogen gas. iaea.org The reduced acidity of the secondary alcohol, 2-propanol, compared to a primary alcohol like ethanol, contributes to this difference in reactivity. iaea.org The reaction of sodium isopropoxide itself has been a subject of mechanistic investigation. For example, in its reaction with 2,4,6-trinitrotoluene (B92697) (TNT), it has been shown that both the free isopropoxide ion and the ion-paired species can exhibit different reactivities. cdnsciencepub.com The free alkoxide ion was found to be the more reactive species in proton transfer reactions. cdnsciencepub.com

Structural Elucidation and Advanced Characterization

Solid-State Structural Analysis

In the solid state, sodium isopropoxide and its derivatives exhibit intricate structural features, which have been primarily investigated through X-ray diffraction and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray diffraction (XRD) has been an indispensable tool for determining the atomic arrangement within the crystalline lattice of sodium isopropoxide and its solvates. While obtaining single crystals of the pure, unsolvated compound is challenging, recrystallization from its parent alcohol, 2-propanol, yields a crystalline solvate suitable for single-crystal X-ray analysis. nih.govgeo-leo.deresearchgate.net Powder X-ray diffraction (PXRD) is used to determine the crystal structures of the solvent-free forms of sodium alkoxides. iucr.orgiucr.org

Single-crystal X-ray diffraction studies have successfully determined the structure of sodium isopropoxide isopropanol (B130326) pentasolvate (NaOiPr·5iPrOH). nih.govgeo-leo.deresearchgate.net In this solvate, the structure is characterized by chain-like arrangements composed of sodium cations (Na⁺), isopropoxide anions (–O⁻), and 2-propanol molecules (–OH), which are encased by the alkyl groups. nih.govresearchgate.netiucr.org

A key feature of this solvate is its extensive hydrogen-bond network, which diverges significantly from those found in pure crystalline 2-propanol. geo-leo.deresearchgate.net The network in NaOiPr·5iPrOH displays branched hydrogen bonds, creating a unique topology. geo-leo.deresearchgate.net These intricate hydrogen-bonding interactions are fundamental to the stability and crystalline architecture of the solvated complex.

| Parameter | Value/Description | Reference |

|---|---|---|

| Chemical Formula | NaOiPr·5iPrOH | nih.govgeo-leo.deresearchgate.net |

| Structural Motif | Chain structures of Na⁺, –O⁻, and –OH groups | nih.goviucr.org |

| Hydrogen Bonding | Extensive, branched network differing from pure 2-propanol | geo-leo.deresearchgate.net |

| Disorder | Four of the ten 2-propanol units are disordered | nih.gov |

A notable characteristic of sodium alkoxides, including the sodium isopropoxide isopropanol pentasolvate, is the presence of structural disorder. nih.govgeo-leo.deresearchgate.net In the crystal structure of the pentasolvate, a significant portion of the solvating molecules exhibit dynamic or static disorder; specifically, four of the ten 2-propanol units are disordered over two distinct positions. nih.gov For unsolvated sodium alkoxides, the alkyl groups are also disordered, a phenomenon that becomes more pronounced as the length of the alkyl chain increases. nih.govgeo-leo.deresearchgate.net This disorder affects the alkyl groups and reflects the conformational flexibility and dynamic behavior of these groups even within the constrained environment of a crystal lattice.

The coordination environment of the sodium (Na⁺) ions is a central aspect of the solid-state structure. In related sodium alkoxide solvates, such as sodium ethoxide ethanol (B145695) disolvate, the sodium ion is coordinated to the oxygen atom of the alkoxide anion and two additional alcohol molecules, resulting in a distorted tetrahedral coordination geometry. researchgate.net The alkoxide's oxygen atom typically acts as a bridge between two sodium ions, leading to the formation of helical or chain-like structures. researchgate.net While the precise coordination number for the pentasolvate is not detailed in the provided references, the formation of chain structures from Na⁺, –O⁻, and –OH groups confirms that the sodium centers are coordinated by oxygen atoms from both the isopropoxide anion and the solvating 2-propanol molecules. nih.goviucr.org

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of nuclei in solid materials. Techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are employed to enhance signal and obtain high-resolution spectra from solid samples. nih.govemory.edu

While specific ssNMR studies focusing on pure sodium isopropoxide are not widely documented, the application of this technique to related systems highlights its potential. For instance, solid-state ²³Na NMR has been instrumental in characterizing the decomposition products of primary sodium alkoxides, demonstrating its utility in identifying different sodium species in a solid mixture. englelab.com

Techniques such as ¹¹³Cd and ¹¹⁹Sn CP-MAS NMR are specialized methods used to investigate the coordination environment around cadmium and tin atoms, respectively, in various solid compounds. idexlab.com Although there are no direct reports of their use on sodium isopropoxide adducts, these methods exemplify how ssNMR can be applied to probe the metallic centers in organometallic and coordination compounds. By analogy, ²³Na MAS NMR would be the most direct ssNMR technique to study the sodium coordination spheres in sodium isopropoxide and its solvates, providing insights into different crystallographic sites and the local electronic structure around the sodium nucleus.

X-ray Diffraction Studies (Single-Crystal and Powder)

Solution-State Structural Investigations

In solution, the structure of sodium isopropoxide is influenced by ion-pairing, aggregation, and solvation. wikipedia.org Alkali metal alkoxides often exist as oligomeric or polymeric aggregates in solution, with the degree of aggregation depending on the solvent, concentration, and the steric bulk of the alkyl group. wikipedia.org

¹H NMR spectroscopy has been used to study the solvation of the isopropoxide ion in its parent alcohol. rsc.org These studies reveal that the isopropoxide anion is strongly hydrogen-bonded to a specific number of solvent molecules. Analysis of the hydroxyl proton chemical shifts indicates that the average number of solvent molecules hydrogen-bonded to the alkoxide ion is approximately 1.6 for the t-butyl alcohol system, and this number is expected to decrease with increasing steric hindrance of the alcohol. rsc.org For the sodium isopropoxide/isopropyl alcohol system, the isopropoxide ion forms a well-defined solvation shell through hydrogen bonding, which influences its basicity and nucleophilicity in solution. Stacked ¹H NMR spectra have also been used to monitor reactions involving sodium isopropoxide in various solvents. researchgate.net

Aggregation Behavior in Solution

Alkali metal alkoxides like sodium isopropoxide exhibit complex behavior in solution due to their ionic character and tendency to self-associate. Rather than existing as simple monomers, they often form oligomers or larger polymeric structures. wikipedia.org This aggregation is influenced by the solvent, concentration, and the nature of the alkyl group.

The low solubility of many alkoxides is attributed to this propensity for oligomerization. google.com For example, sodium isopropoxide has a limited solubility of about 2 wt% in its parent alcohol, isopropanol, a phenomenon linked to its aggregation and the formation of insoluble alcoholate complexes. google.com In solution, alkali metal derivatives display strong ion-pairing, as expected for a salt derived from a strongly basic anion. wikipedia.org This leads to the formation of aggregates with varying structures, often featuring bridging oxygen atoms that link multiple metal centers. This behavior is a key factor in its reactivity and utility in chemical synthesis.

Theoretical and Computational Chemistry Approaches

To complement experimental data, theoretical and computational methods are employed to model the properties and behavior of sodium isopropoxide at a molecular level.

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. While specific DFT studies focused solely on sodium isopropoxide are not prevalent in the surveyed literature, the methodology is widely applied to related alkali metal compounds and alkoxides. researchgate.netrsc.orgneliti.com

A DFT study on a related system, such as the dehydration of ethanol over a catalyst, utilized calculations to investigate the role of an ethoxide intermediate, demonstrating the utility of this approach. mdpi.com For sodium isopropoxide, DFT calculations could be used to determine key structural and electronic parameters.

Structural Properties: DFT can optimize the molecular geometry to predict bond lengths, bond angles, and dihedral angles. It would provide insight into the Na-O bond, characterizing its ionic nature, and the geometry of the isopropoxide anion.

Electronic Properties: The electronic structure can be elucidated by calculating the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These calculations would highlight the nucleophilic character of the oxygen atom and provide a quantitative measure of the charge separation within the molecule. For instance, DFT studies on various sodium-containing compounds have successfully determined properties like electronic band structure and density of states. researchgate.net

| Property | Information Gained from DFT |

|---|---|

| Optimized Geometry | Provides precise bond lengths (e.g., Na-O, C-O, C-C) and angles. |

| Electron Density Distribution | Maps the charge distribution, confirming the high negative charge on the oxygen atom. |

| Molecular Orbitals (HOMO/LUMO) | Identifies the centers of nucleophilicity (HOMO, localized on oxygen) and electrophilicity (LUMO). |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum to compare with experimental data. |

Predictive Modeling of Molecular Interactions and Reactivity

Predictive modeling uses computational chemistry to simulate how a molecule will interact with other chemical species and to forecast its reactivity in different chemical reactions. For sodium isopropoxide, its primary chemical role is that of a strong base and a potent nucleophile. wikipedia.org

Modeling can be used to predict the outcomes of reactions where sodium isopropoxide is a key reagent. For example, in the Williamson ether synthesis, the isopropoxide anion acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction. libretexts.org Computational models can calculate the activation energies for competing reaction pathways, such as elimination versus substitution, which is particularly relevant when reacting with secondary or tertiary alkyl halides. libretexts.org

Quantum mechanical models, including DFT, can be used to map out the potential energy surface of a reaction. caltech.eduresearchgate.net This allows for the calculation of transition state energies and reaction barriers, providing a quantitative prediction of reaction rates and selectivity. By modeling the interaction between the isopropoxide anion and various electrophiles, it is possible to predict which reactions are favorable and under what conditions. These predictive studies are crucial for designing new synthetic routes and optimizing reaction conditions without the need for extensive empirical experimentation.

Reactivity Profiles and Mechanistic Studies

Base-Catalyzed and Nucleophilic Reactions

As the conjugate base of 2-propanol, sodium isopropoxide is a strong base and nucleophile. Its reactivity is central to several fundamental organic synthesis reactions.

Sodium isopropoxide is frequently employed as a strong, non-nucleophilic base in organic synthesis. Its primary function in this context is the deprotonation of weakly acidic protons to generate carbanions or other anionic species. A significant application is the deprotonation of alcohols to form the corresponding alkoxides. minia.edu.egorganic-chemistry.org The general reaction involves the treatment of an alcohol with sodium isopropoxide, establishing an equilibrium that favors the formation of the more stable alkoxide.

With aqueous pKa values of alcohols typically in the range of 16-19, they are generally weaker acids than water. organic-chemistry.org Strong bases like sodium isopropoxide are required to generate the corresponding alkoxide salts effectively. organic-chemistry.org

The isopropoxide anion abstracts a proton from a substrate, generating 2-propanol as a byproduct. This equilibrium can be shifted to favor the product by removing the 2-propanol, though often the relative acidities of the substrate and 2-propanol are sufficient to drive the reaction forward.

The isopropoxide anion derived from sodium isopropoxide is an effective nucleophile that can participate in nucleophilic substitution reactions. When reacting with alkyl halides, it typically follows an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism, particularly with primary alkyl halides. nih.govwikipedia.orgresearchgate.netrsc.org

In this one-step concerted mechanism, the isopropoxide ion attacks the electrophilic carbon atom of the alkyl halide, simultaneously displacing the halide leaving group. wikipedia.org

General Reaction: (CH₃)₂CHO⁻Na⁺ + R-X → (CH₃)₂CHOR + NaX (where R is a primary alkyl group and X is a halide)

This reaction, a variant of the Williamson ether synthesis, is a common method for preparing isopropyl ethers. The rate of the Sɴ2 reaction is dependent on the concentrations of both the sodium isopropoxide and the alkyl halide. nih.govwikipedia.org With secondary alkyl halides, the Sɴ2 pathway still occurs, but it faces competition from elimination reactions (E2). For tertiary alkyl halides, elimination becomes the predominant pathway due to the steric hindrance around the electrophilic carbon, which prevents the backside attack required for an Sɴ2 reaction. wikipedia.orglibretexts.org

Sodium isopropoxide serves as an efficient catalyst for transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol. researchgate.netresearchgate.net This reaction is of significant industrial importance, notably in the production of biodiesel. researchgate.net

The mechanism under basic conditions involves the nucleophilic attack of the isopropoxide ion on the carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses, eliminating the original alkoxide group and forming the new isopropyl ester. researchgate.net

Mechanism Steps:

Nucleophilic Attack: The isopropoxide ion attacks the ester's carbonyl carbon.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Alkoxide Elimination: The original alkoxide is expelled, and the carbonyl double bond is reformed, yielding the new ester.

While alkali metal alkoxides are common catalysts for this process, the choice of alkoxide can influence reaction yields. researchgate.netchemistnotes.com For example, in studies comparing various catalysts for transesterification, the performance of sodium isopropoxide was found to be inferior to that of catalysts like titanium isopropoxide but comparable to other sodium alkoxides like sodium methoxide (B1231860). researchgate.net

| Catalyst | Ester Yield (%) | Conditions |

|---|---|---|

| Sodium Isopropoxide | ~60-70% | Data inferred from comparative studies. |

| Sodium Methoxide | >95% | Industry standard, high yield. |

| Titanium Isopropoxide | >99% | With monoolein, demonstrates very high activity. |

| Yttrium Isopropoxide | High | Comparable to Titanium Isopropoxide. |

Reduction Reactions

Sodium isopropoxide is also integral to certain reduction reactions, particularly those involving hydrogen transfer from 2-propanol to a substrate.

A notable example of hydrogen transfer reduction involving sodium isopropoxide is the reduction of 9,9′-Bifluorenylidene to 9,9′-bifluorenyl. A kinetic study of this reaction revealed a complex mechanism with distinct reaction orders for the reactants. wikipedia.org

Reaction 1 (Fourth-Order): 9,9′-Bifluorenylidene + 3 (CH₃)₂CHONa → Products

Reaction 2 (Third-Order): 9,9′-Bifluorenylidene + (CH₃)₂CHONa → Products

Kinetic investigations determined that the first reaction is first-order with respect to 9,9′-Bifluorenylidene and third-order with respect to sodium isopropoxide. The second reaction is first-order with respect to both reactants. wikipedia.org This suggests that multiple molecules of the alkoxide are involved in the rate-determining step of the primary reaction pathway, possibly by forming a complex that facilitates the hydride transfer from the isopropanol (B130326) solvent.

| Reaction | Order (9,9′-Bifluorenylidene) | Order (Sodium Isopropoxide) | Overall Order | Rate Constant (k) |

|---|---|---|---|---|

| 1 | 1 | 3 | 4 | 3.0 × 10⁻⁵ dm⁹ mol⁻³ s⁻¹ |

| 2 | 1 | 1 | 2 | 1.1 × 10³ dm⁶ mol⁻² s⁻¹ (inferred) |

Data sourced from the kinetic study by Kajigaeshi et al. wikipedia.org

The proposed mechanisms for these reactions involve the formation of intermediate complexes that enable the transfer of a hydride ion from an isopropoxide moiety or the solvent to the bifluorenylidene substrate. wikipedia.org

Autocatalytic phenomena, particularly in the context of "hydrogen auto-transfer" or "borrowing hydrogen" reactions, are relevant to reductions involving metal alkoxides. In these processes, a catalyst temporarily removes hydrogen from a sacrificial alcohol (like 2-propanol) to create a transient carbonyl compound and a metal hydride species. This hydride is then transferred to reduce a substrate. The cycle is completed when the oxidized alcohol is re-reduced, regenerating the catalyst and the initial alcohol.

A classic example is the Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum isopropoxide catalyst to reduce ketones and aldehydes. minia.edu.egresearchgate.netwikipedia.org The mechanism proceeds through a six-membered cyclic transition state where the aluminum center coordinates both the substrate carbonyl and the isopropoxide ligand, facilitating a direct hydride transfer. researchgate.netwikipedia.org

Steps in a typical MPV-type catalytic cycle:

Coordination: The catalyst (metal alkoxide) coordinates to the carbonyl group of the substrate.

Hydride Transfer: A hydride is transferred from an alkoxide ligand to the substrate's carbonyl carbon via a pericyclic transition state.

Product Release: The reduced product (new alkoxide) is formed, and the oxidized by-product (acetone) is released.

Catalyst Regeneration: The new metal alkoxide exchanges with the excess sacrificial alcohol (2-propanol) in the solvent, regenerating the active catalyst and releasing the final alcohol product. researchgate.netwikipedia.org

This cyclic regeneration of the catalyst, where the reaction components (alcohol/alkoxide) are continuously turned over, is a form of autocatalysis. Although sodium isopropoxide itself is not typically the primary catalyst in the MPV reaction (which favors aluminum alkoxides), it is a key component in related hydrogen transfer systems and operates under the same fundamental principles of reversible hydride transfer from a sacrificial alcohol.

Kinetic Isotope Effects in Proton Transfer

The kinetic isotope effect (KIE) is a crucial tool for elucidating the mechanisms of chemical reactions, particularly in identifying the rate-determining step. wikipedia.org It manifests as a change in the reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org In the context of proton transfer reactions involving sodium isopropoxide, the primary KIE is of significant interest. This effect is observed when the proton being abstracted by the isopropoxide base is replaced by its heavier isotope, deuterium.

The C-H bond is weaker and vibrates at a higher frequency than the corresponding C-D bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. The ratio of the rate constant for the protonated reactant (kH) to that of the deuterated reactant (kD) provides the KIE value (kH/kD). A primary KIE value significantly greater than 1 (typically in the range of 2-8 for C-H/C-D) indicates that the C-H bond is being broken in the rate-determining step of the reaction.

Theoretical and experimental studies on proton transfer reactions show that the magnitude of the KIE is strongly dependent on the symmetry of the transition state. nih.gov The largest KIE values are typically observed in reactions where the proton is symmetrically shared between the donor and acceptor atoms in the transition state. nih.govrsc.org For a base like isopropoxide, the KIE can provide insight into the nature of the proton transfer from a carbon acid, a key step in many of its reactions. researchgate.net

| Isotopic Pair | Bond Being Broken | Theoretical Maximum k_light / k_heavy |

|---|---|---|

| H/D | C-H / C-D | ~7 |

| H/T | C-H / C-T | ~16 |

| H/D | N-H / N-D | ~8 |

| H/D | O-H / O-D | ~10 |

Elimination Reactions

Sodium isopropoxide is a strong, sterically hindered base, making it highly effective in promoting elimination reactions to form alkenes. These reactions, known as dehydrohalogenations, involve the removal of a hydrogen atom and a halogen from adjacent carbon atoms. chemicalnote.com

Elimination reactions primarily proceed through two distinct mechanisms: E1 (elimination, unimolecular) and E2 (elimination, bimolecular). chemicalnote.comchemistrysteps.com The choice between these pathways is heavily influenced by the strength of the base.

The E2 mechanism is a concerted, single-step process where the base removes a proton from a β-carbon at the same time the leaving group departs from the α-carbon, forming a double bond. chemicalnote.comlibretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base, exhibiting second-order kinetics. chemicalnote.comlibretexts.org Given that sodium isopropoxide is a strong base, it overwhelmingly favors the E2 pathway. chemistrysteps.com

The E1 mechanism , in contrast, is a two-step process. chemicalnote.com The first step involves the slow, rate-determining departure of the leaving group to form a carbocation intermediate. In the second step, a weak base removes a proton from a β-carbon to form the alkene. chemicalnote.com This pathway is favored by weak bases (like water or alcohols) and substrates that can form stable carbocations. chemistrysteps.com It is not the preferred pathway for reactions involving strong bases like sodium isopropoxide.

| Characteristic | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Base Strength | Favored by weak bases (e.g., H₂O, ROH) | Favored by strong bases (e.g., RO⁻, OH⁻) |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] |

| Mechanism | Two steps, via carbocation intermediate | One step, concerted |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Rearrangements | Carbocation rearrangements are possible | No rearrangements |

The stereochemistry of the E2 reaction is highly specific due to the geometric constraints of its transition state. chemistrysteps.com For the reaction to proceed, the β-hydrogen and the leaving group must be oriented in an anti-periplanar conformation. libretexts.orgchemistrysteps.com This means they lie in the same plane but on opposite sides of the carbon-carbon bond.

This requirement has significant consequences for the stereochemical outcome of the reaction:

Diastereomers: When eliminating from diastereomeric substrates, the required anti-periplanar arrangement can lead to different products. For example, the elimination from one diastereomer might exclusively form the E-alkene, while the other diastereomer forms the Z-alkene.

Cyclic Systems: In substituted cyclohexanes, the E2 elimination can only occur if both the β-hydrogen and the leaving group are in axial positions to achieve the anti-periplanar geometry. libretexts.org This conformational requirement can dictate which of the possible alkene products is formed, sometimes favoring the less substituted Hofmann product over the more substituted Zaitsev product if the required proton is not available in an axial position for Zaitsev elimination. libretexts.org

The reaction is stereoselective, meaning that if multiple β-hydrogens are available for abstraction, the reaction will preferentially form the most stable alkene stereoisomer (typically the trans-isomer over the cis-isomer). chemistrysteps.com

Condensation and Addition Reactions

Sodium isopropoxide serves as a potent base catalyst for condensation and addition reactions, most notably the aldol (B89426) reaction. It functions by deprotonating the α-carbon of a carbonyl compound, generating a highly reactive enolate nucleophile.

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds. thieme.com The process is initiated by a base, such as sodium isopropoxide, which removes an α-hydrogen from an aldehyde or ketone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule.

Controlling the selectivity of aldol reactions is a significant challenge, as multiple products can form. thieme.comumass.edu

Crossed Aldol Reactions: When two different carbonyl compounds are used, a mixture of up to four different products can result from self-condensation and cross-condensation.

Regioselectivity: For unsymmetrical ketones with different α-hydrogens, the base can abstract a proton from either side, leading to different enolates (kinetic vs. thermodynamic) and subsequent products. The steric bulk of sodium isopropoxide can influence this selectivity.

Stereoselectivity: The reaction can create new stereocenters, and controlling the relative (syn/anti) and absolute stereochemistry is a key focus in modern organic synthesis.

Strategies to control selectivity often involve the pre-formation of a specific enolate before adding the second carbonyl compound. thieme.com

A common outcome in base-catalyzed reactions of carbonyl compounds is the formation of byproducts through self-condensation and subsequent reactions. umass.edu

Dimerization: In the presence of a single type of aldehyde or ketone, the aldol reaction leads to the self-condensation product, or dimer. For example, under basic conditions catalyzed by sodium isopropoxide, acetone (B3395972) can form diacetone alcohol.

Higher Molecular Weight Byproducts: The initial aldol addition product often contains a hydroxyl group and α-hydrogens. Under the reaction conditions, this product can undergo dehydration to form an α,β-unsaturated carbonyl compound. wikipedia.org This unsaturated product can then act as an electrophile in a subsequent Michael addition reaction with another enolate molecule. This sequence of aldol condensation, dehydration, and Michael addition can lead to the formation of trimers, tetramers, and other higher molecular weight polymers and resins, complicating the purification of the desired product. umass.edu

Reactions with Organometallic and Inorganic Precursors

2-Propanol, monosodium salt, commonly known as sodium isopropoxide, serves as a versatile nucleophilic reagent and a precursor in the synthesis of a wide array of polymetallic and complex alkoxide structures. Its utility stems from its ability to participate in metathesis or salt elimination reactions with various metal and metalloid halides, leading to the formation of new metal-oxygen bonds. These reactions are fundamental in materials science and coordination chemistry for creating bespoke precursors for advanced materials.

The synthesis of heterotermetallic isopropoxides—molecular compounds containing three different metals bridged by isopropoxide ligands—highlights the utility of alkali-metal alkoxides in constructing complex molecular architectures. While direct reactions with sodium isopropoxide can be employed, a common strategy involves the reaction of more complex, pre-assembled bimetallic precursors with other metal alkoxides.

A notable route involves metathesis reactions where a halide ligand on a heterobimetallic species is exchanged. For instance, iodo-heterobimetallic isopropoxides can react with alkali metal alkoxometalates. The elimination of an alkali metal halide, such as sodium iodide or potassium iodide, acts as the thermodynamic driving force for the reaction, yielding stoichiometrically precise heterotermetallic alkoxides.

Research has shown that the reaction of iodo-cadmium-titanium isopropoxide (ICd{Ti₂(OPrⁱ)₉}) or its hafnium analogue with potassium barium isopropoxide (KBa(OPrⁱ)₃) in toluene (B28343) results in the formation of novel heterotermetallic isopropoxides. nih.gov A fascinating aspect of this synthesis is the observed rearrangement of the metal centers between the precursor molecules. This rearrangement is often driven by the coordination preferences of the constituent metals, such as the tendency of barium to achieve a higher coordination number. nih.govacs.org The resulting products are complex, dimeric structures confirmed by cryoscopy, NMR spectroscopy, and single-crystal X-ray diffraction. nih.gov The core of these molecules can feature intricate arrangements, such as a central Ba(μ₂-OPrⁱ)₂Cd(μ₂-OPrⁱ)₂Cd(μ₂-OPrⁱ)₂Ba unit. nih.gov

These synthetic strategies are crucial for developing single-source precursors for complex oxide materials, where precise stoichiometric control over the final material's composition is essential.

| Bimetallic Precursor | Alkoxometalate Reagent | Resulting Heterotermetallic Product | Structural Feature |

|---|---|---|---|

| ICd{Ti₂(OPrⁱ)₉} | KBa(OPrⁱ)₃ | [{Cd(OPrⁱ)₃}Ba{Ti₂(OPrⁱ)₉}]₂ | Dimeric structure with rearranged metal core nih.gov |

| ICd{Hf₂(OPrⁱ)₉} | KBa(OPrⁱ)₃ | [{Cd(OPrⁱ)₃}Ba{Hf₂(OPrⁱ)₉}]₂ | Dimeric structure with rearranged metal core nih.govacs.org |

| ICd{Zr₂(OPrⁱ)₉} | KBa(OPrⁱ)₃ | [{Cd(OPrⁱ)₃}Ba{Zr₂(OPrⁱ)₉}]₂ | Supported by a face-sharing bioctahedral Zr₂(OPrⁱ)₉ substructure acs.org |

Ligand exchange is a fundamental reaction class for sodium isopropoxide, where the isopropoxide group (-OPrⁱ) displaces one or more ligands, typically halides, from a metal or metalloid center. This salt metathesis reaction is a common and effective method for synthesizing metal alkoxides. The general form of the reaction with a metal chloride is:

MClₓ + x NaOPrⁱ → M(OPrⁱ)ₓ + x NaCl

The precipitation of sodium chloride (NaCl) in common organic solvents like isopropanol or toluene drives the reaction to completion.

Reaction with Tin(IV) Chloride:

The reaction between Tin(IV) chloride (SnCl₄) and sodium isopropoxide is a classic example of ligand exchange to form tin(IV) isopropoxide. However, the stoichiometry and reaction conditions can influence the final product. Studies on the analogous reaction with sodium ethoxide have shown that using a stoichiometric amount of the sodium alkoxide can lead to the full substitution of chloride ions. However, attempts to prepare pure tin tetra-alkoxides via this method have sometimes resulted in impure products or the formation of double salts. For example, the reaction between two equivalents of SnCl₄ and nine equivalents of sodium ethoxide was reported to produce the double alkoxide NaSn₂(OC₂H₅)₉. This suggests that the reaction with sodium isopropoxide may also yield complex anionic species such as [Sn(OPrⁱ)₅]⁻ or [Sn₂(OPrⁱ)₉]⁻ in addition to the neutral tin(IV) isopropoxide, Sn(OPrⁱ)₄.

Reaction with Neodymium(III) Chloride:

Sodium isopropoxide is used for the synthesis of Neodymium(III) isopropoxide (Nd(OPrⁱ)₃) from Neodymium(III) chloride (NdCl₃). The reaction, typically carried out in refluxing isopropyl alcohol, involves the substitution of the three chloride ligands by three isopropoxide groups, with the concurrent precipitation of sodium chloride. acs.org

NdCl₃ + 3 NaOPrⁱ → Nd(OPrⁱ)₃ + 3 NaCl

The reaction is not always a simple substitution, and more complex structures can be isolated. Research has led to the synthesis and characterization of a neodymium isopropoxide chloride cluster with the formula Nd₆[OCH(CH₃)₂]₁₇Cl. acs.org This compound features a trigonal prism of six neodymium atoms centered around a single chlorine atom, with bridging and terminal isopropoxide ligands completing the coordination spheres of the metal ions. This demonstrates that incomplete ligand exchange or subsequent rearrangement reactions can lead to the formation of stable, polynuclear oxo- or haloalkoxide clusters.

| Inorganic Precursor | Expected Product | Potential By-products or Complex Structures | Reaction Type |

|---|---|---|---|

| Tin(IV) Chloride (SnCl₄) | Tin(IV) Isopropoxide (Sn(OPrⁱ)₄) | Sodium tin isopropoxide double salts (e.g., Na[Sn(OPrⁱ)₅]) | Ligand Exchange |

| Neodymium(III) Chloride (NdCl₃) | Neodymium(III) Isopropoxide (Nd(OPrⁱ)₃) acs.org | Neodymium Isopropoxide Chloride Clusters (e.g., Nd₆(OPrⁱ)₁₇Cl) acs.org | Ligand Exchange / Complexation |

Catalytic Applications in Advanced Synthesis

Polymerization Catalysis

Sodium isopropoxide serves as an effective initiator and catalyst in the synthesis of various polymers, enabling control over their structure and properties.

Anionic Ring-Opening Polymerization (ROP) Initiation

Sodium isopropoxide is a well-established initiator for the anionic ring-opening polymerization (AROP) of cyclic monomers, particularly cyclosiloxanes. This process involves the nucleophilic attack of the isopropoxide anion on the cyclic monomer, leading to ring cleavage and the formation of a propagating anionic chain end.

The kinetics of AROP initiated by sodium isopropoxide are significantly influenced by reaction conditions and the presence of promoters. In the case of tetraphenyltetramethylcyclotetrasiloxane polymerization, the reaction rate can be substantially accelerated by increasing the reaction temperature and the molar ratio of a promoter to the initiator. researchgate.net The effectiveness of various promoters in enhancing the polymerization rate follows the order: 12-crown-4 (B1663920) >> N-methyl-2-pyrrolidinone (NMP) > N,N-dimethylformamide (DMF) > diglyme. researchgate.net

The choice of promoter also impacts the reaction byproducts. For instance, in the 12-crown-4 promoted system, the formation of the byproduct pentaphenylpentamethylcyclopentasiloxane can be observed, which is not detected when NMP is used as the promoter. researchgate.net

Table 1: Effect of Promoters on the Anionic Ring-Opening Polymerization of Tetraphenyltetramethylcyclotetrasiloxane Initiated by Sodium Isopropoxide

| Promoter | Molar Ratio (Promoter/Initiator) | Temperature (°C) | Reaction Time (h) | Monomer Conversion (%) | Polydispersity Index (PDI) |

| NMP | 3.0 | 70 | 10 | >90 | 1.52 |

Data sourced from a study on the nonequilibrium anionic ring-opening polymerization of tetraphenyltetramethylcyclotetrasiloxane. researchgate.net

The use of sodium isopropoxide as an initiator in AROP allows for a degree of control over the resulting polymer's architecture and polydispersity. In the polymerization of tetraphenyltetramethylcyclotetrasiloxane, the use of NMP as a promoter with sodium isopropoxide at a specific ratio and temperature can lead to a high monomer conversion with a polydispersity index (PDI) of 1.52. researchgate.net The PDI value indicates the distribution of molecular weights in the polymer sample, with a value closer to 1.0 signifying a more uniform chain length. The ability to achieve a relatively low PDI demonstrates the controlled nature of the polymerization process initiated by sodium isopropoxide.

Production of Specialty Polymers

Sodium isopropoxide also finds application as a catalyst in the production of specialty polymers such as polyesters and polyurethanes.

In polyester (B1180765) synthesis, sodium alkoxides can act as catalysts for ring-opening polymerization of lactones, which are cyclic esters. libretexts.org This process is a common method for producing biodegradable polyesters. The alkoxide initiates the polymerization by attacking the carbonyl group of the lactone, leading to chain propagation.

In the context of polyurethanes, sodium compounds can be utilized as catalysts in the polymerization reaction between isocyanates and polyols. google.com The catalytic activity of these sodium compounds can be enhanced by a synergistic effect when used in combination with tertiary amines or pyridine (B92270) compounds, leading to an increased reaction speed. google.com

Organic Transformation Catalysis

Beyond polymerization, sodium isopropoxide demonstrates catalytic activity in various organic transformations, including carboxylation reactions.

Carboxylation Reactions

Sodium isopropoxide plays a role in the catalytic synthesis of sodium acrylate (B77674) from the reaction of carbon dioxide (CO2) and ethylene (B1197577). This reaction is a significant area of research as it utilizes abundant and low-cost feedstocks to produce a valuable chemical. springerprofessional.de The process typically involves a transition metal catalyst, such as palladium or nickel, in the presence of a base. springerprofessional.dersc.org

Transfer Hydrogenation Processes

Transfer hydrogenation is a powerful technique in organic synthesis for the reduction of unsaturated compounds, offering a safer and often more selective alternative to traditional hydrogenation using molecular hydrogen. In these processes, a hydrogen donor molecule transfers hydrogen to a substrate under the influence of a catalyst. 2-Propanol is a widely employed hydrogen donor, and in this context, its corresponding sodium salt, sodium isopropoxide, can play a crucial catalytic role.

While aluminum isopropoxide is more commonly associated with the classic Meerwein-Ponndorf-Verley (MPV) reduction, a well-known transfer hydrogenation reaction for reducing aldehydes and ketones, sodium alkoxides are also recognized for their basicity, which can facilitate such transformations. In a typical transfer hydrogenation cycle involving an alcohol as the hydrogen donor, the alcohol is oxidized to a carbonyl compound. Specifically, when 2-propanol serves as the hydrogen donor, it is converted to acetone (B3395972).

The general mechanism involves the coordination of the substrate to the metal center of the catalyst, followed by the transfer of a hydride from the hydrogen donor. Although detailed mechanistic studies focusing solely on sodium isopropoxide as the primary catalyst are less common than for transition metal complexes, its function is understood to be rooted in its basic and nucleophilic character, which activates the 2-propanol for hydrogen transfer.

Dehydrogenation and Dehydration in 2-Propanol Conversions

The conversion of 2-propanol can proceed through two primary catalytic pathways: dehydrogenation to yield acetone and dehydration to produce propene. The choice of catalyst and reaction conditions dictates the selectivity towards one product over the other. While acid catalysts predominantly favor dehydration, basic catalysts are known to promote dehydrogenation.

The dehydrogenation of 2-propanol to acetone is an equilibrium-limited, endothermic reaction. The use of a basic catalyst like sodium isopropoxide can facilitate this transformation. The process is integral to transfer hydrogenation reactions where 2-propanol is the hydrogen source. The catalytic cycle involves the abstraction of a proton from the hydroxyl group of 2-propanol, followed by the elimination of a hydride, leading to the formation of acetone.

Conversely, the dehydration of 2-propanol to propene is a process that typically requires acidic conditions to protonate the hydroxyl group, making it a good leaving group (water). There is limited evidence in the reviewed literature to suggest that 2-Propanol, monosodium salt, a basic compound, is an effective catalyst for the direct dehydration of 2-propanol to propene.

Active Sites and Selectivity (Propene vs. Acetone Formation)

The selectivity in the conversion of 2-propanol is intrinsically linked to the nature of the active sites on the catalyst. Acidic sites promote the elimination of water, leading to propene, while basic sites are conducive to the abstraction of a proton from the hydroxyl group, initiating dehydrogenation to acetone.

In the context of this compound, the active species is the isopropoxide anion, a strong base. This basicity is key to its catalytic activity in dehydrogenation. The sodium cation (Na+) can act as a Lewis acid, coordinating with the carbonyl group of a substrate in transfer hydrogenation or with the hydroxyl group of 2-propanol, thereby facilitating the deprotonation by the isopropoxide anion.

Due to its inherent basicity, sodium isopropoxide is expected to be highly selective for the dehydrogenation of 2-propanol to acetone. The formation of propene via dehydration is unlikely to be a significant pathway when using this catalyst under typical conditions, as it lacks the acidic protons necessary to facilitate the elimination of water. The catalytic activity of sodium alkoxides is also influenced by their tendency to form aggregates in solution, which can affect the availability and reactivity of the active sites.

Below is a summary of the expected product selectivity for the conversion of 2-propanol based on the catalyst type:

| Catalyst Type | Primary Product | Reaction Pathway |

| Acidic (e.g., H₂SO₄, Al₂O₃) | Propene | Dehydration |

| Basic (e.g., This compound ) | Acetone | Dehydrogenation |

Applications As a Precursor in Materials Science

Sol-Gel Synthesis of Metal Oxides

The sol-gel process is a widely utilized wet-chemical technique for fabricating metal oxides from molecular precursors. nih.gov This method involves the conversion of a precursor solution (the "sol") into a solid, three-dimensional network (the "gel") through hydrolysis and condensation reactions. Metal alkoxides are common precursors due to their high reactivity with water. rsc.org In this context, sodium isopropoxide can be employed in conjunction with another metal precursor to form complex oxides. The process allows for excellent control over the final product's purity, homogeneity, size, and morphology by carefully managing reaction parameters.

Fabrication of Nanomaterials (e.g., Sodium Titanate, Lanthanum Chromite)

Sodium isopropoxide is a valuable precursor for creating complex oxide nanomaterials due to its role in introducing sodium ions into a metal oxide framework at a molecular level, ensuring high homogeneity.

Sodium Titanate:

Sodium titanates (Na₂TiₙO₂ₙ₊₁) are materials with significant potential in applications such as photocatalysis, ion-exchange systems, and as components in advanced ceramics. e3s-conferences.orge3s-conferences.org The sol-gel method offers a low-temperature route to synthesize sodium titanate nanopowders. In a typical synthesis, a titanium alkoxide (like titanium isopropoxide) and a sodium alkoxide are used as precursors. researchgate.net For instance, mixtures of sodium titanate phases such as Na₂Ti₃O₇ and Na₂Ti₆O₁₃ have been successfully synthesized using alkoxide precursors. researchgate.net

One study demonstrated the synthesis of sodium titanate nanopowder using titanium isopropoxide and sodium methoxide (B1231860), a compound chemically similar to sodium isopropoxide. e3s-conferences.org The resulting materials exhibit properties that are highly dependent on the synthesis method and subsequent calcination temperatures. e3s-conferences.org The use of alkoxide precursors in a sol-gel process is crucial for achieving the desired composition and crystallinity. researchgate.net

Table 1: Properties of Sodium Titanate Synthesized via Sol-Gel Methods

| Property | Description | Reference |

|---|---|---|

| Composition | Mixtures of Na₂Ti₃O₇ and Na₂Ti₆O₁₃ can be formed. | researchgate.net |

| Morphology | Platelet and wire-like morphologies have been achieved. | e3s-conferences.orge3s-conferences.org |

| Crystallite Size | Nanoscale crystallites (e.g., 22 nm) can be produced. | e3s-conferences.org |

| Applications | Potentiometric gas sensors, photocatalysis, high-performance ceramics. | e3s-conferences.orgresearchgate.net |

Lanthanum Chromite:

Lanthanum chromite (LaCrO₃) is a perovskite oxide known for its high-temperature stability and electrical conductivity, making it suitable for applications like solid oxide fuel cell (SOFC) components. While various wet-chemical methods like co-precipitation and citrate-gel combustion are commonly used for its synthesis, the use of sodium isopropoxide as a precursor in a sol-gel route is not widely documented in available literature. google.comcitelec.org

Theoretically, sodium isopropoxide could be used in a non-hydrolytic sol-gel process to synthesize sodium-doped lanthanum chromite. In such a scenario, it would react alongside lanthanum and chromium precursors to form a homogeneous mixed-metal gel, which upon calcination would yield the desired doped perovskite structure. This approach could offer better stoichiometric control compared to traditional solid-state methods.

Role in Non-Hydrolytic Sol-Gel Chemistry

Non-hydrolytic sol-gel (NHSG) chemistry is an alternative to the conventional aqueous process, where oxygen donors other than water are used to form the metal oxide network. acs.orgmdpi.com This approach offers several advantages, including better control over reaction rates, reduced pore collapse during drying, and the ability to produce highly homogeneous mixed-metal oxides. mdpi.comuclouvain.be

Sodium isopropoxide plays a critical role in one of the primary NHSG pathways known as the alkyl halide elimination route . uclouvain.beresearchgate.net In this reaction, a metal alkoxide (like sodium isopropoxide) reacts with a metal halide (e.g., titanium tetrachloride, TiCl₄). The alkoxide group acts as the oxygen donor, leading to the formation of a metal-oxygen-metal (M-O-M') bridge, while a volatile alkyl halide (isopropyl chloride in this case) is eliminated as a byproduct. mdpi.comresearchgate.net

The general reaction can be represented as: M-OR + M'-X → M-O-M' + R-X (where M is sodium, M' is another metal, OR is the isopropoxide group, and X is a halide)

This method avoids the use of water, which can lead to phase separation when precursors have different hydrolysis rates. mdpi.com The result is materials with high purity, excellent molecular-level homogeneity, and often high surface areas. researchgate.net This process is particularly valuable for synthesizing complex oxides where precise stoichiometric control is essential.

Control over Morphostructural Characteristics of Aerogels

Aerogels are a class of highly porous, low-density materials with exceptional properties such as large surface areas and low thermal conductivity. They are typically produced through a sol-gel process followed by a specific drying technique (like supercritical drying) that preserves the fragile gel network. rsc.orgnih.gov

The characteristics of the final aerogel are heavily influenced by the initial sol-gel chemistry, including the choice of precursors. mdpi.com While sodium silicate (B1173343) is a common precursor for silica (B1680970) aerogels, metal alkoxides are used for producing other types of aerogels, such as alumina (B75360) aerogels from aluminum isopropoxide. rsc.orgmdpi.com

The use of an alkoxide precursor like sodium isopropoxide can influence the morphostructural properties of the resulting gel and, consequently, the aerogel in several ways:

Precursor Concentration: Higher precursor concentrations generally lead to a denser and more interconnected gel network, which can result in a less porous but more mechanically robust aerogel. nih.gov

Reaction Rate: As a reactive alkoxide, sodium isopropoxide can influence the kinetics of the gelation process. Controlling this rate is crucial for forming a uniform and stable three-dimensional network, which is necessary to prevent structural collapse during drying. rsc.org

Homogeneity: In the synthesis of mixed-oxide aerogels, the use of soluble alkoxide precursors like sodium isopropoxide promotes a homogeneous distribution of different metal ions throughout the gel network, leading to a uniform final material.

Although specific studies detailing the use of sodium isopropoxide for aerogel synthesis are not prominent, the principles governing the role of metal alkoxides in sol-gel chemistry suggest its potential for controlling the density, porosity, and surface area of custom-designed aerogel materials. mdpi.comosti.gov

Development of Advanced Ceramic Materials

Advanced ceramics are high-performance materials characterized by their superior mechanical, thermal, and electrical properties. mdpi.com The production of these materials often requires starting with fine, pure, and homogeneous powders to ensure uniform densification during sintering and to achieve the desired final properties.

The sol-gel process, utilizing precursors such as sodium isopropoxide, is a key method for producing these high-quality ceramic nanopowders. nmlindia.org The process offers distinct advantages over traditional solid-state synthesis, which involves high-temperature reactions of mixed powders and can lead to incomplete reactions and inhomogeneous products.

The pathway from a precursor like sodium isopropoxide to an advanced ceramic material typically involves two main stages:

Synthesis of Nanopowder: A metal oxide or mixed-metal oxide nanopowder is first synthesized via the sol-gel method. The use of alkoxide precursors ensures excellent mixing of the constituent elements at the atomic level. After the gel is formed, it is dried and calcined at a relatively low temperature to produce a fine, amorphous, or nanocrystalline powder.

Sintering: The resulting nanopowder is then compacted into the desired shape and sintered. Because the powder is highly reactive due to its small particle size and homogeneity, sintering can often be performed at lower temperatures and for shorter durations than required for powders produced by conventional methods. This leads to a dense ceramic body with a fine-grained microstructure, which is often crucial for achieving superior mechanical properties.

For example, sodium-containing ceramics, such as certain sodium titanates, can be fabricated using this precursor-to-ceramic route, resulting in materials with applications ranging from gas sensors to high-performance dielectrics. e3s-conferences.orgresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| 2-Propanol, monosodium salt | C₃H₇NaO |

| Sodium Isopropoxide | C₃H₇NaO |

| Sodium Titanate | Na₂TiₙO₂ₙ₊₁ |

| Sodium Methoxide | CH₃NaO |

| Lanthanum Chromite | LaCrO₃ |

| Titanium Isopropoxide | C₁₂H₂₈O₄Ti |

| Titanium Tetrachloride | TiCl₄ |

| Isopropyl Chloride | C₃H₇Cl |

| Sodium Silicate | Na₂SiO₃ |

Solvent Effects and Solution Behavior

Influence of Solvent Polarity and Structure on Reactivity

The reactivity of sodium isopropoxide is strongly modulated by the solvent's polarity, specifically whether it is protic (contains acidic protons, e.g., water, alcohols) or aprotic (lacks acidic protons, e.g., dimethyl sulfoxide).

Polar Protic Solvents: These solvents, such as water and alcohols, can engage in hydrogen bonding. libretexts.orglibretexts.org They effectively solvate both the sodium cation and the isopropoxide anion. libretexts.org While this aids in dissolving the salt, the solvation of the isopropoxide anion through hydrogen bonding creates a "solvent cage" around it. chemistrysteps.com This stabilization lowers the anion's energy, making it less reactive as a nucleophile. libretexts.org Consequently, polar protic solvents tend to decrease the rate of bimolecular nucleophilic substitution (SN2) reactions involving sodium isopropoxide. csbsju.edu However, by stabilizing charged intermediates like carbocations, these solvents can favor unimolecular substitution (SN1) and elimination (E1) pathways. libretexts.orgquora.com

Polar Aprotic Solvents: These solvents possess dipoles that allow them to solvate cations effectively but are incapable of hydrogen bonding to solvate anions significantly. chemistrysteps.com In a polar aprotic solvent, the sodium cation is solvated, but the isopropoxide anion is left relatively "naked" and more reactive. This heightened nucleophilicity leads to a substantial increase in the rate of SN2 reactions compared to reactions in protic solvents. wikipedia.org

Nonpolar Solvents: Sodium isopropoxide has limited solubility in nonpolar solvents, which generally makes them unsuitable for reactions involving this salt.

The interplay between the structure of the alkyl halide substrate and the solvent choice determines the dominant reaction pathway. As a strong, moderately bulky base, sodium isopropoxide can also promote elimination (E2) reactions, a pathway that is also favored by less polar solvents.

| Solvent Type | Effect on Isopropoxide Anion | Favored Reaction Pathway(s) | Relative SN2 Reaction Rate |

|---|---|---|---|

| Polar Protic (e.g., Water, Ethanol) | Strongly solvated via H-bonding, reducing nucleophilicity libretexts.orgchemistrysteps.com | SN1, E1 quora.com | Slow |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Weakly solvated, "naked" and highly nucleophilic chemistrysteps.com | SN2, E2 wikipedia.org | Fast |

| Nonpolar (e.g., Hexane) | Poor solubility | Generally unsuitable | Very Slow / Insoluble |

Kinetic Studies in Mixed Solvent Systems (e.g., 2-Propanol/Water)

While specific kinetic data for reactions of sodium isopropoxide in 2-propanol/water systems are not extensively detailed in available literature, the principles of solvent effects allow for predictable outcomes. The addition of water, a highly polar protic solvent, to a reaction medium of 2-propanol would be expected to alter reaction kinetics significantly.

The dehydration of 2-propanol in an aqueous medium has been the subject of kinetic studies, particularly under supercritical conditions. nist.govresearchgate.net These studies focus on the decomposition of the alcohol itself, catalyzed by the properties of supercritical water, rather than the reactivity of the sodium isopropoxide salt. nist.govresearchgate.net The rate of 2-propanol dehydration was found to be highly dependent on the density and temperature of the supercritical water, following first-order kinetics. nist.govresearchgate.net

For reactions where sodium isopropoxide is used as a reagent in a 2-propanol/water mixture, the increasing proportion of water would lead to more extensive hydrogen-bond solvation of the isopropoxide anion. This enhanced solvation is expected to decrease its nucleophilicity, thereby reducing the rate of SN2 reactions.

Preferential Solvation Phenomena

In a mixed solvent system like 2-propanol/water, the components of the solvent can compete to solvate the dissolved ions. This phenomenon is known as preferential solvation. Water is more polar and a stronger hydrogen bond donor than 2-propanol. Consequently, it is expected that both the Na⁺ cation and the (CH₃)₂CHO⁻ anion would be preferentially solvated by water molecules.

The sodium cation would be stabilized by strong ion-dipole interactions with the oxygen atoms of water. The isopropoxide anion would be stabilized by hydrogen bonding from water molecules. This shell of water molecules would act as a barrier, further reducing the reactivity of the alkoxide in nucleophilic substitution or base-catalyzed reactions compared to its reactivity in pure 2-propanol.

Spectroscopic Probes of Solution-State Interactions

Spectroscopic techniques are invaluable for investigating the interactions of sodium isopropoxide in solution at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the progress of reactions involving sodium isopropoxide. For example, in reactions with alkyl halides, the appearance of new signals corresponding to ether products and the disappearance of reactant signals can be tracked over time. researchgate.net The chemical shifts of the protons on the isopropoxide anion are sensitive to their local electronic environment, which is influenced by ion-pairing and solvent interactions.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to characterize sodium alkoxides and confirm their formation. ias.ac.in A key diagnostic feature is the strong C-O bond stretching vibration, typically observed around 1050 cm⁻¹. ias.ac.in The absence of a broad -OH stretching band (around 3500 cm⁻¹) indicates that the parent alcohol has been fully converted to the alkoxide. ias.ac.in Subtle shifts in the C-O frequency can provide information about how solvent molecules interact with and solvate the alkoxide.

| Spectroscopic Technique | Information Obtained | Key Observables |

|---|---|---|

| ¹H NMR | Reaction monitoring, structural elucidation of products researchgate.net | Chemical shifts, integration of proton signals |

| ¹³C NMR | Structural characterization | Chemical shifts of carbon atoms |

| IR Spectroscopy | Functional group identification, confirmation of alkoxide formation ias.ac.in | C-O stretching frequency (~1050 cm⁻¹), absence of -OH band (~3500 cm⁻¹) ias.ac.in |

| UV-Visible Spectroscopy | Studying interactions with chromophoric substrates | Shifts in absorption maxima (λmax) |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes and Regenerative Processes

The conventional synthesis of sodium isopropoxide involves the reaction of sodium metal with isopropanol (B130326). ias.ac.incymitquimica.com While effective, this method presents challenges related to the handling of reactive sodium metal and achieving high purity, as the synthesis of pure, solvent-free sodium alkoxides can be difficult. ias.ac.innih.gov Future research is trending towards the development of more sustainable and efficient synthetic methodologies.

Emerging research in "green chemistry" points toward the use of biological precursors for the synthesis of related metal alkoxides, a trend that could influence future production of sodium isopropoxide. nih.gov The development of novel synthetic routes will likely focus on improving reaction efficiency, minimizing hazardous reagents, and enabling the production of phase-pure sodium isopropoxide with tailored properties. Furthermore, the design of regenerative processes, where the alkoxide can be efficiently recovered and reused after a reaction, represents a significant avenue for improving the economic and environmental profile of its applications.

Elucidation of Complex Reaction Mechanisms and Intermediates

Sodium isopropoxide's utility as a strong base is fundamental to its role in various organic reactions, such as the aldol (B89426) condensation. wikipedia.orgiitk.ac.in In these reactions, the isopropoxide anion deprotonates a carbonyl compound to form a nucleophilic enolate intermediate, which is a critical step in carbon-carbon bond formation. pressbooks.pubkhanacademy.orgmasterorganicchemistry.com

Future mechanistic studies aim to move beyond this general understanding to provide a more detailed picture of the reaction pathways. Advanced spectroscopic and kinetic studies, similar to those performed on related compounds like sodium diisopropylamide, can identify and characterize transient intermediates and transition states. nih.gov This research will help elucidate the precise role of the sodium cation, solvent effects, and the aggregation state of the alkoxide on reaction rates and selectivity. Understanding these subtleties is crucial for optimizing existing reactions and designing new synthetic transformations. For instance, insights from theoretical studies on related ethoxide intermediates in zeolites suggest that computational methods can be pivotal in mapping the energy landscapes of these reactions. mdpi.com

Expansion of Catalytic Applications and Catalyst Design

Sodium isopropoxide is an established catalyst in transesterification reactions for biodiesel production and in the polymerization of butadiene. cymitquimica.comresearchgate.netfishersci.com However, its catalytic performance in some applications, such as transesterification, is lower than that of other alkoxides like sodium methoxide (B1231860). researchgate.net This performance difference, attributed to factors like the covalency of the sodium-oxygen bond, presents a clear opportunity for catalyst design and optimization. researchgate.net

Future research will focus on expanding its catalytic role into new areas, such as cross-coupling reactions where it can serve as a critical base, and potentially as a component of the primary catalyst system. mdpi.comsigmaaldrich.comnih.gov The design of novel catalytic systems could involve immobilizing sodium isopropoxide on solid supports to create heterogeneous catalysts, which offer advantages in separation and reusability. The principles of catalyst design, which emphasize the control of nanostructure, composition, and morphology, will be instrumental in developing next-generation isopropoxide-based catalysts with enhanced activity and selectivity. ethz.chnih.gov

| Catalyst | Maximum Ester Yield | Reaction Time for Max Yield | Relative Performance Note |

|---|---|---|---|

| Sodium Methoxide | 83% | 30 minutes | Significantly superior catalytic ability. researchgate.net |

| Sodium Isopropoxide | <20% | >3 hours | Lower yield attributed to higher covalence and molecular complexity. researchgate.net |

Advanced Materials Design and Functionalization

The properties of sodium isopropoxide extend beyond catalysis into the realm of materials science. Its reactivity can be harnessed for the synthesis and modification of advanced materials. For example, it can act as an initiator or catalyst in the synthesis of functionalized polymers for applications in coatings and optoelectronics. calis.edu.cnrsc.org

A significant area of future research lies in surface functionalization, where sodium isopropoxide can be used to chemically modify the surfaces of materials. ethz.chresearchgate.net By reacting with surface groups like hydroxyls, it can create reactive sites for grafting polymers or attaching other functional molecules, thereby tailoring the surface properties for specific applications. ethz.ch The known crystal structure of a sodium isopropoxide-isopropanol solvate provides a solid-state foundation for the rational design of new materials where the alkoxide is a key structural component. nih.govresearchgate.net

| Application Area | Role of Sodium Isopropoxide | Research Focus |

|---|---|---|

| Functional Polymers | Initiator/Catalyst in polymerization reactions. rsc.org | Synthesis of polymers with tailored electronic or optical properties. |

| Surface Functionalization | Surface modification agent via deprotonation. ethz.ch | Creating active sites on materials for grafting or further reaction. |

| Nanomaterial Synthesis | Precursor or modifying agent. | Controlling the surface chemistry of nanoparticles to improve biocompatibility and cellular uptake. nih.gov |

Integration of Computational Chemistry in Predictive Research

Computational chemistry is becoming an indispensable tool for accelerating research and development in catalysis and materials science. rsc.orgnih.gov Methods such as Density Functional Theory (DFT) are increasingly used to predict the properties and reactivity of chemical compounds, including sodium-containing materials. researchgate.netmdpi.com

For sodium isopropoxide, computational modeling can provide profound insights into its electronic structure, reaction mechanisms, and catalytic behavior. mdpi.com DFT calculations can be employed to model transition states, calculate reaction energy barriers, and understand the interaction between the catalyst and substrates. mdpi.com This predictive power allows researchers to screen potential new catalysts and reaction conditions in silico, guiding experimental efforts toward the most promising avenues. rsc.orggoogle.com The synergy between computational prediction and experimental validation will be a hallmark of future research, enabling a more rational and efficient design of catalysts and materials based on sodium isopropoxide.

Q & A

Q. What are the standard methods for synthesizing 2-propanol monosodium salt in laboratory settings?

Synthesis typically involves neutralizing 2-propanol with sodium hydroxide under controlled conditions. Key steps include:

- Reaction Setup : Mix equimolar amounts of 2-propanol and sodium hydroxide in anhydrous ethanol to avoid hydrolysis.

- Purification : Recrystallize the product using a solvent system like ethanol/water (80:20 v/v) to remove unreacted reagents.

- Characterization : Confirm purity via elemental analysis (Na content) and structural integrity via FTIR (O-H and C-O stretching bands) .

- Safety : Ensure inert gas (N₂) purging to prevent oxidation during synthesis .

Q. How can researchers characterize the purity and structural integrity of 2-propanol monosodium salt?

Use a combination of analytical techniques:

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate content (e.g., water of crystallization) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.2–1.4 ppm for CH₃ groups; δ 3.5–4.0 ppm for OH/Na-O) and ²³Na NMR to confirm sodium coordination .

- Elemental Analysis : Verify stoichiometric Na:C ratio (e.g., 1:3 for monosodium salt) .

Q. What key parameters should be optimized when using 2-propanol monosodium salt in DNA precipitation protocols?

- Concentration Gradient : Use 0.7–1.0 M sodium salts to precipitate DNA effectively without co-precipitating proteins .

- Temperature : Maintain 4°C to minimize nucleic acid degradation.

- pH Adjustment : Neutralize solutions to pH 7.0–7.5 to avoid denaturation .

Advanced Research Questions

Q. How can contradictions in the pharmacological efficacy of 2-propanol monosodium salt derivatives be resolved?